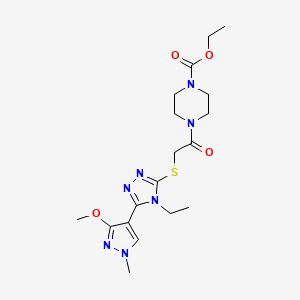

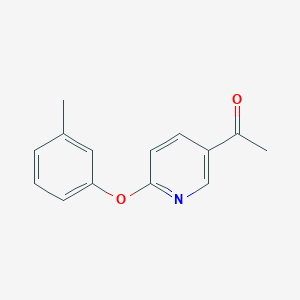

1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C14H13NO2 . It is also known as 5-Acetyl-(3-methyl phenoxy)pyridine . This compound is used in scientific research and offers immense potential for various applications due to its unique properties and structure.

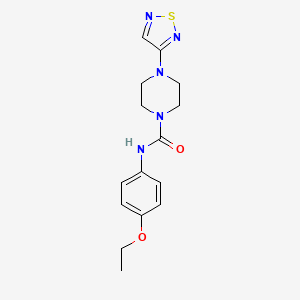

Molecular Structure Analysis

The molecular structure of “1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one” consists of a pyridine ring with a tolyloxy group at the 6-position and an ethan-1-one group . The exact 3D structure may need to be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Molecular Structure Studies

- The compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one and its derivatives were synthesized and characterized. The molecular and crystal structure of the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined by single-crystal X-ray diffraction, showcasing the compound's crystalline nature and structural attributes (Percino et al., 2006).

Co-crystal Formation

- The synthesis and crystal structure of co-crystals involving 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were investigated. The structures were determined to reveal hydrogen-bonded 2:1 units, highlighting the compound's ability to form stable co-crystal structures (Tabuchi et al., 2015).

Catalysis Research

- The potential of (imino)pyridine ligands bearing pendant arms in forming palladium complexes was explored. These complexes were assessed as selective ethylene dimerization catalysts, indicating the compound's utility in catalysis applications (Nyamato et al., 2015).

Film Fabrication and Electrooptic Response

- Research into electrooptic film fabrication involved new dibranched, heterocyclic "push-pull" chromophores like 1-(pyridin-4-yl)-2-(N-methyl-5-formylpyrrol-2-yl)ethylene. The chromophore molecular architecture and film growth method were pivotal in determining the film microstructure and optical/electrooptic response (Facchetti et al., 2006).

Antibacterial Activity

- A series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized and demonstrated potential antibacterial activity, highlighting the biomedical applications of the compound (Joshi et al., 2011).

NMR Spectroscopy and Compound Characterization

- Detailed NMR spectroscopic data of non-symmetrical compounds containing a pyridinium moiety linked to different phenyl rings were assigned, providing insights into the structural characterization and the potential for further chemical modifications (Schiaffino-Ortega et al., 2014).

Polymer Synthesis

- The compound 2-(pyridin-2-yl)ethanol was used as a protecting group for methacrylic acid, showcasing its utility in polymer synthesis where it could be selectively removed post-polymerization, offering a method for synthesizing polymers with specific functionalities (Elladiou & Patrickios, 2012).

Propiedades

IUPAC Name |

1-[6-(3-methylphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)17-14-7-6-12(9-15-14)11(2)16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCKYKKYRXVXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)

![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)

![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)